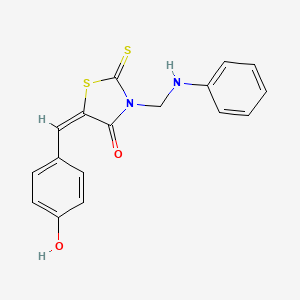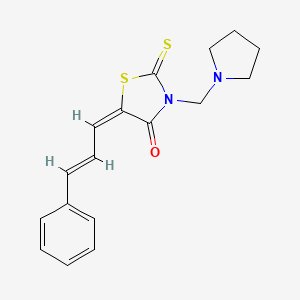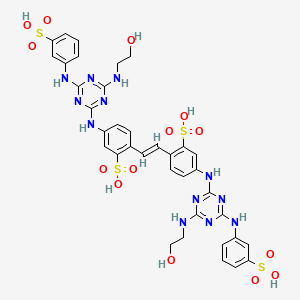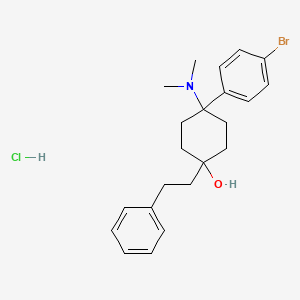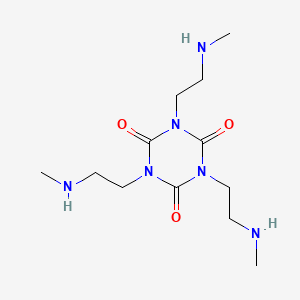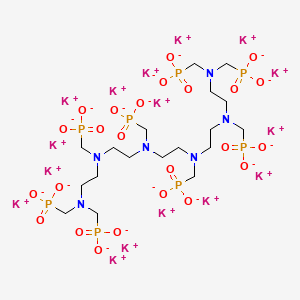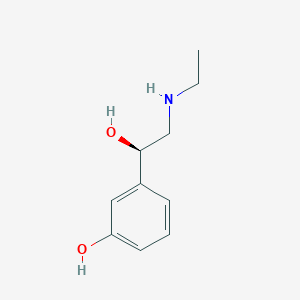
Ethyl (Z)-2-hexenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-2-hexenoate is an organic compound belonging to the ester family. It is characterized by its fruity aroma, making it a common ingredient in flavorings and fragrances. The compound’s structure includes a six-carbon chain with a double bond in the Z-configuration, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (Z)-2-hexenoate can be synthesized through the esterification of (Z)-2-hexenoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts like p-toluenesulfonic acid and azeotropic distillation to remove water and shift the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions: Ethyl (Z)-2-hexenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (Z)-2-hexenoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: (Z)-2-hexenoic acid and ethanol.
Reduction: (Z)-2-hexenol.
Oxidation: (Z)-2-hexenoic acid.
Scientific Research Applications
Ethyl (Z)-2-hexenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its presence in certain plant volatiles.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-hexenoate primarily involves its interaction with olfactory receptors, which are responsible for detecting its fruity scent. In biological systems, it may also interact with enzymes involved in ester hydrolysis, leading to the release of (Z)-2-hexenoic acid and ethanol.
Comparison with Similar Compounds
Ethyl (Z)-2-hexenoate can be compared with other esters such as:
Ethyl (E)-2-hexenoate: The E-isomer has a different spatial arrangement around the double bond, leading to variations in its scent and reactivity.
Mthis compound: This compound has a methyl group instead of an ethyl group, resulting in a different aroma profile and slightly different chemical properties.
Ethyl hexanoate: Lacks the double bond, making it less reactive in certain chemical reactions but still valuable in flavor and fragrance applications.
This compound stands out due to its unique combination of a Z-configuration double bond and an ethyl ester group, which contribute to its distinct aroma and reactivity.
Properties
CAS No. |
27829-71-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
ethyl (Z)-hex-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6- |
InChI Key |
SJRXWMQZUAOMRJ-SREVYHEPSA-N |
Isomeric SMILES |
CCC/C=C\C(=O)OCC |
Canonical SMILES |
CCCC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



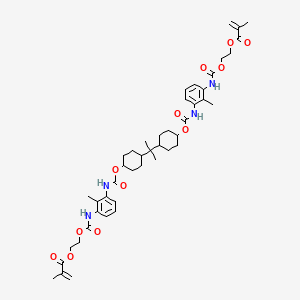


![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
